molecular formula C7H13NO3 B573754 Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate CAS No. 171367-33-2

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B573754
CAS No.: 171367-33-2
M. Wt: 159.185
InChI Key: MVBWEDQLROJLNC-RITPCOANSA-N
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Description

Structural Elucidation

Molecular Geometry and Stereochemical Configuration

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral ester derivative of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, featuring a pyrrolidine ring with stereochemically defined substituents. Its molecular formula is C₇H₁₃NO₃ , with a molecular weight of 159.18 g/mol . The structure comprises:

  • A pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle).
  • A methyl ester group at the C2 position.
  • A hydroxymethyl (-CH₂OH) substituent at the C5 position.

The stereochemistry is defined by the (2S,5R) configuration, as determined by crystallographic studies and chiral synthesis protocols. The pyrrolidine ring adopts a pseudoplanar envelope conformation , with the C2 and C5 substituents positioned in axial and equatorial orientations, respectively, to minimize steric strain.

Key geometric parameters (from X-ray crystallography):

Parameter Value (Å) Source
C2-N bond length 1.47
C5 hydroxymethyl bond 1.43
Torsion angle (N-C2-C5) -65°
Comparative Analysis of Pyrrolidine Scaffold Derivatives

The pyrrolidine scaffold in this compound is structurally analogous to proline and hydroxyproline derivatives but differs in substituent placement and stereochemistry. Key distinctions include:

Derivative Substituents Stereochemistry Biological Relevance
Proline C2 carboxylic acid, C5 H (S)-configuration Protein structure modulation
4-Hydroxyproline C4 hydroxyl, C2 carboxylic acid (2S,4R) or (2S,4S) Collagen stabilization
This compound C2 methyl ester, C5 hydroxymethyl (2S,5R) Metabolite or synthetic intermediate

This compound’s C5 hydroxymethyl group introduces unique hydrogen-bonding potential compared to simpler proline derivatives, enabling interactions with polar residues in biological systems.

Hydrogen Bonding Networks and Conformational Flexibility

The compound’s hydrogen-bonding capacity is influenced by its hydroxymethyl group and ester functionality . In crystallographic studies, the hydroxymethyl group participates in intermolecular hydrogen bonds with oxygen or nitrogen atoms in adjacent molecules, forming extended networks. For example:

  • O-H⋯O bonds between the hydroxymethyl oxygen and ester carbonyl groups (bond length: ~2.8 Å).
  • N-H⋯O interactions involving the pyrrolidine nitrogen and hydroxymethyl oxygen (bond length: ~3.0 Å).

Conformational flexibility arises from the rotameric freedom of the hydroxymethyl group and the puckered pyrrolidine ring . The ring’s pseudo-axial/equatorial substituent arrangement balances steric and electronic constraints, enabling adaptability in binding pockets.

Structural Dynamics in Solution

NMR studies (inferred from analogous compounds) suggest:

  • Restricted rotation around the C5 hydroxymethyl bond due to steric hindrance from the pyrrolidine ring.
  • Fast exchange between ring puckering conformations at physiological temperatures.

Properties

IUPAC Name

methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWEDQLROJLNC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Proline Methyl Ester

L-Proline methyl ester is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step achieves Boc protection of the amine with yields up to 98%.

L-Proline methyl ester+Boc2OTEA, DCMBoc-protected proline methyl ester\text{L-Proline methyl ester} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected proline methyl ester}

Oxidation to 5-Ketopyrrolidine-2-carboxylate

The Boc-protected proline methyl ester undergoes oxidation at position 5 using TEMPO/NaClO or similar agents to form a ketone. This step is critical for subsequent stereoselective reduction.

Stereoselective Reduction to (2S,5R)-Alcohol

The ketone intermediate is reduced using a chiral catalyst such as (R)-CBS (Corey-Bakshi-Shibata) with borane (BH₃) to install the (5R)-hydroxymethyl group. This method achieves enantiomeric excess (ee) >95%1.

5-Ketopyrrolidine-2-carboxylate(R)-CBS, BH3(2S,5R)-5-(Hydroxymethyl)pyrrolidine-2-carboxylate\text{5-Ketopyrrolidine-2-carboxylate} \xrightarrow{\text{(R)-CBS, BH}_3} \text{(2S,5R)-5-(Hydroxymethyl)pyrrolidine-2-carboxylate}

Deprotection and Isolation

Boc deprotection is performed using hydrochloric acid (HCl) in methanol, yielding the final product.

Key Data :

  • Overall yield: 75–85%

  • Stereoselectivity: >95% ee

Method 2: Cyclization of Linear Precursors

Synthesis of Amino Alcohol Intermediate

A linear amino alcohol, such as (2S)-2-(methoxycarbonylamino)-5-hydroxyhex-4-enoic acid, is prepared via asymmetric aldol reactions.

Ring-Closing Metathesis (RCM)

Using Grubbs catalyst, the linear precursor undergoes RCM to form the pyrrolidine ring. This method faces challenges in controlling the hydroxymethyl group’s stereochemistry.

Linear amino alcoholGrubbs catalystPyrrolidine intermediate\text{Linear amino alcohol} \xrightarrow{\text{Grubbs catalyst}} \text{Pyrrolidine intermediate}

Esterification and Hydroxymethyl Adjustment

Post-cyclization, the ester group is introduced or modified, and the hydroxymethyl group is optimized via oxidation-reduction sequences.

Key Data :

  • Yield: 50–60%

  • Stereoselectivity: Moderate (70–80% ee)

Method 3: Asymmetric Catalytic Synthesis

Chiral Auxiliary-Mediated Synthesis

Evans oxazolidinones or similar auxiliaries are used to control stereochemistry during pyrrolidine ring formation. The auxiliary is removed post-synthesis via hydrolysis.

Catalytic Asymmetric Hydrogenation

A prochiral enamide undergoes hydrogenation with a Rh or Ru chiral catalyst (e.g., BINAP-Ru) to set both stereocenters in one step1.

EnamideBINAP-Ru, H2(2S,5R)-Pyrrolidine derivative\text{Enamide} \xrightarrow{\text{BINAP-Ru, H}_2} \text{(2S,5R)-Pyrrolidine derivative}

Key Data :

  • Yield: 80–90%

  • Stereoselectivity: >99% ee

Method 4: Enzymatic Resolution

Racemic Synthesis and Ester Hydrolysis

A racemic mixture of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is subjected to lipase-catalyzed hydrolysis. Enzymes like Candida antarctica lipase B selectively hydrolyze one enantiomer.

Separation and Recycling

The unhydrolyzed ester (desired enantiomer) is separated via chromatography, while the hydrolyzed acid is racemized and recycled.

Key Data :

  • Yield: 40–50% per cycle

  • Stereoselectivity: 90–95% ee

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (ee)ScalabilityCost Efficiency
Oxidation-Reduction75–85>95%HighModerate
Cyclization50–6070–80%LowHigh
Asymmetric Catalysis80–90>99%ModerateHigh
Enzymatic Resolution40–5090–95%LowLow

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ester groups play a crucial role in its reactivity and binding affinity . The compound can interact with enzymes and receptors, influencing biochemical pathways related to protein synthesis and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

Methyl (2S,4S,5R*)-4-(hydroxymethyl)-1-methyl-5-(2-fluoro-5-methoxyphenyl)pyrrolidine-2-carboxylate (Racemic Mixture)
  • Substituents : 4-hydroxymethyl, 1-methyl, 5-(2-fluoro-5-methoxyphenyl).
  • Stereochemistry : Racemic (2S,4S,5R*).
  • However, the racemic nature may reduce target specificity compared to enantiopure compounds.
  • Biological Activity : Inhibits Staphylococcus aureus adhesion to eukaryotic cells without cytotoxicity .
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol (BCX4430)
  • Substituents : Adenine analog, diol groups at 3,4-positions.
  • Stereochemistry : (2S,3S,4R,5R).
  • Key Differences: The fused pyrrolopyrimidine ring and diol groups confer antiviral activity against Ebola virus (EBOV).
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Substituents : 3,4-dihydroxy, hydroxymethyl, carboxylic acid.
  • Stereochemistry : (2S,3R,4R,5R).
Methyl (2R,5R)-5-(Dimethylcarbamoyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylate
  • Substituents : 5-dimethylcarbamoyl, 1-(S)-1-phenylethyl.
  • Stereochemistry : (2R,5R).
  • Key Differences : The carbamoyl group acts as a hydrogen-bond acceptor, while the phenylethyl substituent introduces steric bulk. The (2R,5R) configuration alters binding affinity compared to the target compound’s (2S,5R) isomer .

Key Research Findings

Anti-Adhesion Activity : Racemic analogs with aryl substituents (e.g., ) show efficacy against bacterial adhesion, suggesting the target compound’s hydroxymethyl group could be optimized for similar applications .

Antiviral Potential: BCX4430’s success highlights the importance of hydroxymethyl-pyrrolidine scaffolds in antiviral design, though stereochemical differences may require tailored modifications .

Solubility-Bioactivity Balance : Compounds with hydrophilic groups (e.g., diols or carboxylic acids) exhibit high solubility but may require prodrug strategies (e.g., esterification) to enhance bioavailability .

Biological Activity

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position. Its molecular formula is C7_7H13_{13}NO3_3, and it has a molecular weight of approximately 159.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique stereochemistry and functional groups.

The synthesis of this compound typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. Various synthetic routes have been documented, emphasizing different starting materials and reaction conditions to optimize yield and purity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The hydroxymethyl and ester groups enhance its reactivity and binding affinity to various enzymes and receptors. For instance, it may act as a substrate for enzymes involved in metabolic pathways, potentially influencing protein folding and structure .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds within the pyrrolidine class have demonstrated antimicrobial effects, suggesting potential activity for this compound as well.
  • Neuroactive Effects : Due to its structural similarities with neuroactive pyrrolidine derivatives, it may influence neurotransmitter systems .
  • Pharmacological Potential : Interaction studies have shown selective binding to certain receptors, indicating possible therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with other related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-pyrrolidinecarboxylateLacks hydroxymethyl groupAntimicrobial properties
Methyl 3-hydroxypyrrolidine-2-carboxylateHydroxyl group at 3-positionNeuroactive properties
Methyl 2-pyrrolidinoneNo carboxylate groupSolvent and intermediate in synthesis

This table illustrates how the presence of specific functional groups influences biological activity, with this compound potentially exhibiting distinct properties due to its chiral configuration .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, providing insights into their mechanisms and potential applications:

Q & A

Basic: What are the key steps in the stereoselective synthesis of Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate?

Answer:
The stereoselective synthesis typically involves:

  • Chiral Pool Strategy : Starting from enantiomerically pure precursors like proline derivatives. For example, proline methyl ester hydrochloride can be functionalized via nucleophilic substitution or coupling reactions to introduce the hydroxymethyl group at the 5-position .
  • Diastereoselective Cyclization : Controlled ring-closing reactions using catalysts (e.g., Lewis acids) or chiral auxiliaries to enforce the (2S,5R) configuration. Evidence from related pyrrolidine syntheses highlights the use of sodium borohydride for selective reductions .
  • Protection/Deprotection : Temporary masking of hydroxyl or carboxyl groups to prevent side reactions. For instance, tert-butyl or Fmoc groups are commonly used .
  • Purification : Chiral HPLC or recrystallization to isolate the desired stereoisomer .

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

Answer:
Key steps include:

  • Data Collection : High-resolution single-crystal X-ray diffraction (e.g., using a Bruker D8 VENTURE diffractometer). Data reduction with SAINTPlus and absorption correction via SADABS are critical .
  • Structure Solution : Employ direct methods (e.g., SHELXT ) or Patterson techniques to resolve heavy atoms. For chiral centers, Flack parameter analysis ensures absolute configuration accuracy .
  • Refinement : Iterative refinement using SHELXL to model thermal displacement parameters and hydrogen bonding. Constraints are applied to maintain stereochemical integrity .
  • Validation : Final checks with tools like PLATON to confirm geometric plausibility and absence of twinning .

Advanced: What methodological challenges arise in resolving the stereochemistry of pyrrolidine derivatives via NMR, and how can they be addressed?

Answer:
Challenges include:

  • Signal Overlap : Due to similar chemical environments of diastereotopic protons. Solutions:
    • Use 2D NMR (e.g., COSY, NOESY) to resolve coupling networks. NOE correlations between the hydroxymethyl group and adjacent protons can confirm spatial proximity .
    • Chiral Solvating Agents (e.g., Eu(hfc)₃) to induce chemical shift splitting .
  • Dynamic Effects : Conformational flexibility may obscure stereochemical signals. Low-temperature NMR (e.g., −40°C) slows rotation, sharpening peaks .
  • Quantitative Analysis : Integration of diastereomer ratios via ¹³C NMR or HPLC-MS for accurate stereochemical purity assessment .

Advanced: How can computational modeling predict the biological activity of stereoisomers of this compound?

Answer:
Integrate the following approaches:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes involved in viral replication). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .
  • Molecular Dynamics (MD) : Run simulations in explicit solvent (e.g., GROMACS ) to assess stability of the (2S,5R) configuration under physiological conditions. Compare free energy landscapes of stereoisomers .
  • QSAR Models : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., Mulliken charges) to predict activity trends .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell-based viability tests) .

Advanced: What strategies optimize diastereoselectivity in key reaction steps during synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring axial attack in cyclization steps .
  • Temperature Control : Lower temperatures (−78°C) reduce kinetic competition, improving selectivity for the (5R) configuration .
  • Catalyst Design : Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation or Heck reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Statistical Modeling : Design of Experiments (DoE) to identify optimal reagent stoichiometry and reaction time .

Advanced: How does the hydroxymethyl group influence the compound’s metabolic stability in biological systems?

Answer:

  • Enzymatic Degradation : The hydroxymethyl group may serve as a target for esterases or oxidases. Perform in vitro microsomal assays (e.g., liver S9 fractions) to identify metabolites .
  • Stability Profiling : Use LC-HRMS to monitor degradation products under physiological pH and temperature. Compare half-lives of methyl ester vs. free acid forms .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the ester to slow hydrolysis .

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